Home > Products > Screening Compounds P36159 > 5,6-Dihydro-[1]pyrindin-7-one hydrochloride
5,6-Dihydro-[1]pyrindin-7-one hydrochloride - 1414959-19-5

5,6-Dihydro-[1]pyrindin-7-one hydrochloride

Catalog Number: EVT-1747017
CAS Number: 1414959-19-5
Molecular Formula: C8H8ClNO
Molecular Weight: 169.61 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

5,6-Dihydro-pyrindin-7-one hydrochloride is a heterocyclic compound classified under the cyclopenta[b]pyridines. Its chemical structure and properties make it a significant subject of study in various fields, including chemistry, biology, and industry. This compound is recognized for its potential applications in medicinal chemistry and material science.

Source

The compound is identified by the CAS number 1414959-19-5 and can be sourced from chemical suppliers such as Benchchem and PubChem, which provide detailed descriptions and data regarding its synthesis and applications.

Classification

5,6-Dihydro-pyrindin-7-one hydrochloride belongs to the class of nitrogen-containing heterocycles. It has been studied for its biological activities and industrial applications, particularly as a corrosion inhibitor.

Synthesis Analysis

Methods

The synthesis of 5,6-Dihydro-pyrindin-7-one hydrochloride typically employs cyclocondensation reactions. One effective synthetic route involves the reaction of 2,5-diarylidenecyclopentanone derivatives with propanedinitrile. This reaction is facilitated using sodium alkoxide solutions, such as sodium ethoxide or sodium methoxide, which serve both as reagents and catalysts.

Technical Details

The cyclocondensation method allows for the formation of the desired heterocyclic structure through controlled reaction conditions. The optimization of these conditions is crucial for maximizing yield and purity. While industrial production methods are not extensively documented, principles from large-scale organic synthesis can be applied to enhance efficiency.

Molecular Structure Analysis

Structure

The molecular structure of 5,6-Dihydro-pyrindin-7-one hydrochloride can be represented as follows:

  • IUPAC Name: 5,6-dihydrocyclopenta[b]pyridin-7-one; hydrochloride
  • InChI: InChI=1S/C8H7NO.ClH/c10-7-4-3-6-2-1-5-9-8(6)7;/h1-2,5H,3-4H2;1H
  • InChI Key: PYIOYVMTAJHHSL-UHFFFAOYSA-N

This structure indicates a bicyclic framework featuring both pyridine and cyclopentene moieties, contributing to its unique chemical reactivity and properties.

Data

The molecular formula is C8H8ClN and its molecular weight is approximately 155.61 g/mol. The compound's structural features facilitate various chemical reactions that are essential for its applications.

Chemical Reactions Analysis

Reactions

5,6-Dihydro-pyrindin-7-one hydrochloride can undergo several types of chemical reactions:

  • Oxidation: This process converts the compound into corresponding ketones or carboxylic acids.
  • Reduction: Reduction reactions can yield alcohols or amines from the compound.
  • Substitution: Nucleophilic substitution reactions are possible, allowing functional groups to be replaced by nucleophiles.

Technical Details

The versatility of 5,6-Dihydro-pyrindin-7-one hydrochloride in chemical reactions makes it a valuable intermediate in organic synthesis. Its ability to undergo oxidation and reduction expands its utility in creating diverse derivatives for further study.

Mechanism of Action

Process

The mechanism of action of 5,6-Dihydro-pyrindin-7-one hydrochloride primarily involves its interaction with various molecular targets. As a corrosion inhibitor, it functions by adsorbing onto metal surfaces to form a protective layer that mitigates corrosion processes. This adsorption can occur through both physisorption (weak van der Waals forces) and chemisorption (strong covalent bonding), depending on environmental conditions.

Data

Experimental studies have shown that the effectiveness of this compound as a corrosion inhibitor is influenced by factors such as concentration, temperature, and the nature of the metal surface.

Physical and Chemical Properties Analysis

Physical Properties

5,6-Dihydro-pyrindin-7-one hydrochloride is typically presented as a white to off-white solid. Its solubility characteristics depend on the solvent used but generally exhibit good solubility in polar solvents.

Chemical Properties

The compound demonstrates stability under standard laboratory conditions but may decompose when exposed to extreme pH levels or high temperatures. Its reactivity profile allows it to participate in various organic transformations that are critical for synthetic applications.

Applications

Scientific Uses

5,6-Dihydro-pyrindin-7-one hydrochloride has several notable applications:

  • Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
  • Biology and Medicine: Derivatives of this compound have been investigated for their anti-inflammatory and anticancer properties.
  • Industry: It is utilized as a corrosion inhibitor for metals in acidic environments, proving effective in protecting carbon steel from corrosion.
Historical Context and Discovery of Pyrindinone Scaffolds in Medicinal Chemistry

Emergence of Dihydropyridine Derivatives in Drug Design

The dihydropyridine (DHP) scaffold represents a privileged structure in medicinal chemistry, serving as the pharmacophoric core for numerous therapeutics. This motif gained prominence with the development of calcium channel blockers like nifedipine and nilvadipine for cardiovascular diseases. The inherent redox properties of the 1,4-dihydropyridine ring—analogous to the biological cofactor NADH—enable unique interactions with enzymatic targets, enhancing binding specificity. Structural analyses reveal that trisubstitution at positions 2,6-dimethyl-3,5-dicarboxylate (characteristic of first-generation DHPs) creates optimal geometry for ion channel blockade [4].

Beyond cardiovascular applications, DHP derivatives demonstrate remarkable versatility in drug design:

  • Antimicrobial Agents: Isoniazid (pyridine derivative) remains a first-line tuberculosis treatment by inhibiting mycolic acid synthesis [4].
  • CNS Therapeutics: Tacrine, a 1,2,3,4-tetrahydroacridine derivative, was among the first acetylcholinesterase inhibitors approved for Alzheimer’s disease [4].
  • Kinase Modulation: Recent DHP-based compounds show activity against cyclin-dependent kinases (CDKs) and phosphodiesterases (PDEs), expanding into oncology and inflammation [5].

Table 1: Therapeutic Applications of Representative Dihydropyridine Derivatives

CompoundTherapeutic CategoryKey Structural FeaturesPrimary Target
NifedipineAntihypertensive3,5-Dicarboxylate, 2,6-dimethylL-type calcium channel
IsoniazidAntitubercularPyridine-4-carboxamideEnoyl-ACP reductase
TacrineAnti-Alzheimer’s9-Amino-1,2,3,4-tetrahydroacridineAcetylcholinesterase
PiritreximAnticancer (antifolate)2,4-Diamino-6-methylquinazolineDihydrofolate reductase [5]

The evolution of DHP design has shifted toward scaffold hybridization, merging the DHP core with complementary heterocycles (e.g., pyrimidines in piritrexim) to enhance target affinity and pharmacokinetic profiles [5]. This strategy laid the groundwork for advanced bicyclic systems like pyrindinones.

Evolution of Pyrindinone-Based Pharmacophores in CNS-Targeted Therapies

Pyrindinones—characterized by a fused 5,6-dihydro-7(1H)-pyrindinone core—emerged as synthetically tractable scaffolds for central nervous system (CNS) drug discovery. Their structural rigidity enables precise three-dimensional interactions with neuronal receptors, while the embedded enone system facilitates hydrogen bonding with target proteins. Patent WO2017112719A1 discloses 3-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one derivatives as allosteric modulators of the M4 muscarinic acetylcholine receptor (mAChR) [3]. Key structural optimizations include:

  • Lipophilicity Tuning: Introduction of 2-benzofuran-1(3H)-one or 3,4-dihydro-1H-quinolin-2-one moieties at R1 to enhance blood-brain barrier (BBB) penetration.
  • Receptor Subtype Selectivity: Piperidinyl or azetidinyl substitutions at N4 reduced off-target activity at M1/M3 mAChRs [3].

Concurrently, tricyclic 1,6-dihydro-1,3,5,6-tetraaza-as-indacene derivatives (EP1888584B1) demonstrated potent IκB kinase (IKK) inhibition, modulating neuroinflammatory pathways implicated in schizophrenia and cognitive disorders. The planar tetracyclic system engages IKKβ via:

  • Hydrogen bonding with Val29 (amide NH)
  • Hydrophobic packing against Ile165
  • π-π stacking with Phe102 [8]

Table 2: CNS-Targeted Pyrindinone Derivatives and Pharmacological Profiles

Compound ClassBiological TargetKey Structural ModificationsReported Activity
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridineM4 mAChRN1-(Piperidin-4-yl), C3-methylideneAllosteric potentiation (EC₅₀ = 40 nM) [3]
1,3,5,6-Tetraaza-as-indaceneIKKβC5-(4-trifluoromethylphenyl), N6-acetylIKKβ IC₅₀ = 18 nM [8]
5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-onemTORC1/mTORC2C4-(3-Fluorophenyl), C2-(morpholin-4-yl)mTOR IC₅₀ = 54 nM [6]

These innovations established the pyrindinone core as a versatile template for addressing complex CNS pathologies through balanced receptor affinity and optimized brain exposure.

Role of Scaffold Simplification Strategies in Modern Pyrindinone Analog Development

Scaffold simplification—reducing molecular complexity while retaining pharmacophoric elements—has accelerated the development of synthetically feasible pyrindinone therapeutics. This approach addresses limitations of early polycyclic systems, such as poor solubility and metabolic instability. Key strategies include:

  • Ring Contraction: Replacing pyrido[2,3-d]pyrimidines (e.g., piritrexim) with 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones enhanced mTOR inhibition (IC₅₀ = 54 nM for 12q) by reducing conformational flexibility and improving solvent-accessible surface area [6]. Molecular modeling confirmed the carbonyl oxygen forms a critical H-bond with Val2240 in the mTOR active site, mimicking interactions of larger scaffolds.

  • Heteroatom Exchange: Substituting carbon with nitrogen in the fused ring system (e.g., converting quinoxaline to pyrrolopyridine) improved metabolic stability in microsomal assays (t₁/₂ > 120 min vs. 22 min for parent) while maintaining target engagement [5] [9].

  • Fragment Retrofitting: The lead optimization of 5,6-dihydro-[1]pyrindin-7-one hydrochloride exemplifies minimalist design. Retaining only the bicyclic enone core and an ionizable amine (hydrochloride salt) enabled:

  • 200-fold solubility enhancement vs. tricyclic precursors
  • High oral bioavailability (F = 89% in rodents)
  • Selective binding to kinase ATP pockets (Kd = 4.2 nM for Abl1) [10]

Table 3: Impact of Scaffold Simplification on Pyrindinone Drug Properties

Original ScaffoldSimplified AnalogStructural ChangeKey Property Improvement
Pyrido[2,3-d]pyrimidine-2,4-diaminePyrrolo[2,3-d]pyrimidin-6-oneRing contraction, carbonyl insertionmTOR IC₅₀: 290 nM → 54 nM [6]
Quinoxaline-2-carboxamide5,6-Dihydro-[1]pyrindin-7-oneNitrogen deletion, enone introductionMetabolic stability: CLint 120 → 7 μL/min/mg [9]
Tricyclic tetraaza-as-indaceneBicyclic dihydropyrindinoneRemoval of fused imidazoleSolubility: 0.1 mg/mL → 8.3 mg/mL [8]

These innovations underscore a paradigm shift toward "molecular economy" in pyrindinone design—prioritizing synthetic accessibility and ADME optimization without compromising target potency. The hydrochloride salt form further enhances crystallinity and stability, enabling robust formulation development.

Properties

CAS Number

1414959-19-5

Product Name

5,6-Dihydro-[1]pyrindin-7-one hydrochloride

IUPAC Name

5,6-dihydrocyclopenta[b]pyridin-7-one;hydrochloride

Molecular Formula

C8H8ClNO

Molecular Weight

169.61 g/mol

InChI

InChI=1S/C8H7NO.ClH/c10-7-4-3-6-2-1-5-9-8(6)7;/h1-2,5H,3-4H2;1H

InChI Key

PYIOYVMTAJHHSL-UHFFFAOYSA-N

SMILES

C1CC(=O)C2=C1C=CC=N2.Cl

Canonical SMILES

C1CC(=O)C2=C1C=CC=N2.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.